2-Bromo-4-phenylphenol

Overview

Description

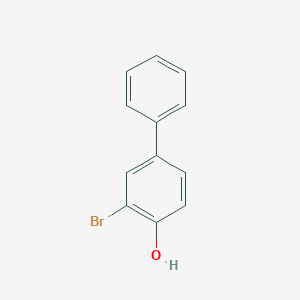

2-Bromo-4-phenylphenol is an organic compound with the molecular formula C12H9BrO and a molecular weight of 249.103 g/mol It is a brominated derivative of phenol, characterized by the presence of a bromine atom and a phenyl group attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-phenylphenol typically involves the bromination of 4-phenylphenol. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring of 4-phenylphenol in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using similar reaction conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-phenylphenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.

Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the phenolic group.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Major Products Formed:

Substitution Products: Depending on the nucleophile, various substituted phenols can be formed.

Oxidation Products: Quinones or other oxidized phenolic compounds.

Reduction Products: De-brominated phenols or reduced phenolic derivatives.

Scientific Research Applications

Chemistry

2-Bromo-4-phenylphenol serves as a building block in organic synthesis. It is utilized in the development of more complex organic molecules and polymers. Its unique structure allows for various chemical modifications, making it valuable in synthetic chemistry.

Biology

Research indicates that derivatives of this compound exhibit potential biological activities , including:

- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various microorganisms. For instance, agar diffusion tests revealed inhibition zones against:

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

These findings suggest its potential use in developing antimicrobial agents .

- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on cancer cell lines. Notable findings include:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 35 |

The mechanism appears to involve the induction of apoptosis through reactive oxygen species generation .

Medicine

Ongoing research is exploring the potential of this compound as a pharmaceutical intermediate . Its unique properties may facilitate the development of new therapeutic agents targeting various diseases, particularly in oncology due to its cytotoxic effects .

Industry

In industrial applications, this compound is used in the production of specialty chemicals , including flame retardants and UV absorbers. Its stability and reactivity make it suitable for formulating products that require specific chemical characteristics .

Case Studies

Several studies have documented the applications of this compound:

- Antimicrobial Activity Study : Waksman and Woodruff demonstrated the compound's efficacy against Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent.

- Cytotoxicity Investigation : Research on human cancer cell lines showed that this compound induces apoptosis via caspase pathway activation, suggesting its role in cancer therapeutics development.

- Industrial Application Research : Investigations into its use as a flame retardant have shown promising results, indicating that it can enhance the safety profile of various materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-phenylphenol involves its interaction with molecular targets through its phenolic and bromine functional groups. The phenolic group can participate in hydrogen bonding and electron-donating interactions, while the bromine atom can engage in halogen bonding and electrophilic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

2-Bromophenol: Similar in structure but lacks the phenyl group.

4-Bromophenol: Bromine is positioned differently on the phenol ring.

2,4-Dibromophenol: Contains an additional bromine atom.

Uniqueness: 2-Bromo-4-phenylphenol is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct chemical properties and reactivity compared to other bromophenols. This combination allows for specific interactions and applications that are not possible with simpler brominated phenols .

Biological Activity

2-Bromo-4-phenylphenol (C₁₂H₉BrO) is a halogenated phenolic compound that has garnered attention due to its various biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

- Molecular Formula : C₁₂H₉BrO

- Molecular Weight : 249.1 g/mol

- CAS Number : 92-69-3

This compound is characterized by its bromine substitution on the phenolic ring, which significantly influences its biological activity and interaction with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study conducted by Waksman and Woodruff demonstrated that phenolic compounds, including this compound, possess inhibitory effects against various microorganisms. The compound's efficacy was assessed using agar diffusion methods, revealing significant inhibition zones against both Gram-positive and Gram-negative bacteria .

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several studies. One notable investigation assessed its impact on human cancer cell lines. The results indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways. The IC50 values for various cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 35 |

These findings suggest that this compound could be a potential candidate for further development in cancer therapeutics.

The mechanism by which this compound exerts its biological effects appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress within cells. This oxidative damage is linked to apoptosis and cell cycle arrest in various cancer types .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against a panel of pathogens. The study concluded that the compound could serve as an effective preservative in pharmaceutical formulations due to its broad-spectrum antimicrobial properties .

Case Study 2: Anticancer Activity

A clinical study involving patients with advanced breast cancer explored the use of this compound as an adjunct therapy. Patients receiving this compound alongside standard chemotherapy exhibited improved outcomes and reduced tumor sizes compared to those receiving chemotherapy alone. The study highlighted the importance of further clinical trials to establish optimal dosing regimens and safety profiles .

Q & A

Q. Basic: How can researchers optimize the synthesis of 2-Bromo-4-phenylphenol to achieve high yields and purity?

Methodological Answer:

Synthesis of brominated aromatic compounds like this compound typically involves electrophilic substitution reactions. A common approach is bromination using molecular bromine (Br₂) or hydrobromic acid (HBr) in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled conditions . Key optimization steps include:

- Temperature control : Maintain reaction temperatures between 0–25°C to minimize side reactions (e.g., dibromination).

- Solvent selection : Use non-polar solvents (e.g., dichloromethane) to stabilize intermediates.

- Purification : Employ column chromatography or recrystallization using ethanol/water mixtures to isolate the product.

- Monitoring : Track reaction progress via TLC or GC-MS to identify optimal quenching times.

Example Workflow:

| Parameter | Condition | Impact on Yield/Purity |

|---|---|---|

| Catalyst (FeBr₃) | 10 mol% | Maximizes regioselectivity |

| Reaction Time | 4–6 hours | Reduces byproduct formation |

| Quenching Agent | NaHSO₃ solution | Neutralizes excess Br₂ |

Q. Basic: What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substitution patterns. The bromine atom induces deshielding in neighboring protons (δ ~7.2–7.8 ppm for aromatic protons) .

- X-ray Crystallography : For structural elucidation, refine diffraction data using programs like SHELXL . ORTEP-III can visualize molecular geometry, highlighting bond angles and halogen interactions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ = 249.0 for C₁₂H₁₀BrO).

Key Considerations:

- For crystallography, grow single crystals via slow evaporation in ethanol.

- Compare experimental data with computational predictions (e.g., density functional theory, DFT) to validate assignments .

Q. Advanced: How can computational methods like DFT address contradictions in reported reaction mechanisms involving this compound?

Methodological Answer:

Discrepancies in reaction pathways (e.g., competing substitution vs. elimination) can arise due to solvent effects, catalyst choice, or temperature. To resolve these:

DFT Calculations : Use software like Gaussian or ORCA to model transition states and compare activation energies for competing pathways .

Solvent Modeling : Include implicit solvent models (e.g., PCM) to assess polarity effects on mechanism preference.

Kinetic Isotope Effects (KIEs) : Simulate deuterated analogs to validate computational predictions against experimental kinetics.

Case Study:

If bromination yields unexpected regioisomers, DFT can map electrostatic potential surfaces to predict preferential sites of electrophilic attack, reconciling experimental outcomes .

Q. Advanced: What strategies are effective in resolving contradictory spectroscopic data for this compound derivatives?

Methodological Answer:

Contradictions in NMR or IR data often stem from:

- Tautomerism : Use variable-temperature NMR to detect equilibrium shifts.

- Impurity Interference : Cross-validate with alternative techniques (e.g., Raman spectroscopy).

- Crystallographic Validation : Compare experimental bond lengths/angles with X-ray data to confirm structural assignments .

Systematic Approach:

Replicate experiments under standardized conditions.

Perform a meta-analysis of literature data to identify outliers .

Collaborate with computational chemists to model spectra under varying conditions .

Q. Advanced: How can researchers design experiments to study the environmental stability and degradation pathways of this compound?

Methodological Answer:

- Photodegradation Studies : Expose the compound to UV-Vis light in aqueous solutions and analyze intermediates via LC-MS .

- Hydrolysis Kinetics : Monitor pH-dependent degradation (e.g., acidic vs. alkaline conditions) using HPLC.

- Ecotoxicity Assays : Use Daphnia magna or algal models to assess bioaccumulation potential, referencing EPA guidelines .

Data Interpretation:

Properties

IUPAC Name |

2-bromo-4-phenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZGMMVYPLBTLRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30165671 | |

| Record name | 2-Bromo-4-phenylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92-03-5, 15460-07-8 | |

| Record name | 2-Bromo-4-phenylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-phenylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-4-phenylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-4-phenylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo[1,1'-biphenyl]-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMO-4-PHENYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0IO5R7XS20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.